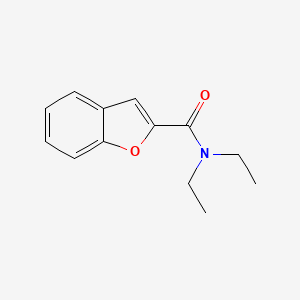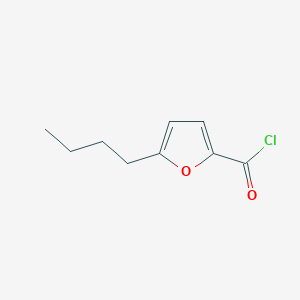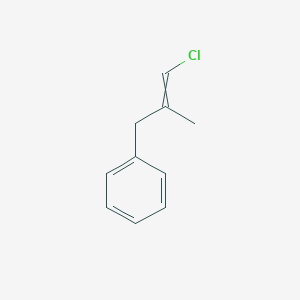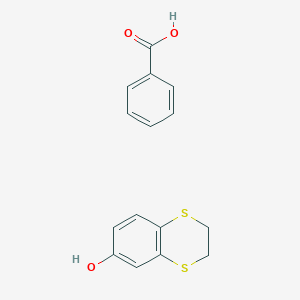
4-Cyclohexylpyridine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclohexylpyridine-3-carbaldehyde is an organic compound that belongs to the class of pyridine derivatives It is characterized by a pyridine ring substituted with a cyclohexyl group at the 4-position and an aldehyde group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclohexylpyridine-3-carbaldehyde can be achieved through several methods. One common approach involves the cyclohexylation of pyridine-3-carbaldehyde. This can be done using cyclohexyl halides in the presence of a base, such as sodium hydride, under reflux conditions. Another method involves the Suzuki-Miyaura coupling reaction, where a cyclohexylboronic acid is coupled with a halogenated pyridine-3-carbaldehyde in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Cyclohexylpyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed:
Oxidation: 4-Cyclohexylpyridine-3-carboxylic acid.
Reduction: 4-Cyclohexylpyridine-3-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Cyclohexylpyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways.
Mechanism of Action
The mechanism of action of 4-Cyclohexylpyridine-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The cyclohexyl group may influence the compound’s lipophilicity and its ability to cross biological membranes .
Comparison with Similar Compounds
Pyridine-3-carbaldehyde: Lacks the cyclohexyl group, making it less lipophilic.
4-Cyclohexylpyridine: Lacks the aldehyde group, reducing its reactivity towards nucleophiles.
Cyclohexylbenzaldehyde: Contains a benzene ring instead of a pyridine ring, affecting its electronic properties.
Uniqueness: 4-Cyclohexylpyridine-3-carbaldehyde is unique due to the presence of both a cyclohexyl group and an aldehyde group on the pyridine ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
CAS No. |
90732-16-4 |
|---|---|
Molecular Formula |
C12H15NO |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
4-cyclohexylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H15NO/c14-9-11-8-13-7-6-12(11)10-4-2-1-3-5-10/h6-10H,1-5H2 |
InChI Key |
YQONBRVTCKPEGK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=C(C=NC=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N~1~,N~10~-Bis[(dimethylamino)methyl]decanediamide](/img/structure/B14356333.png)

![(3,4-Dimethoxyphenyl)[3-(4-methoxyphenyl)oxiran-2-yl]methanone](/img/structure/B14356354.png)

![2-Butanone, 4-[(4-methoxyphenyl)amino]-](/img/structure/B14356357.png)

![3-[(4-Methoxyphenyl)(phenyl)methyl]pentanedinitrile](/img/structure/B14356380.png)
![2,2,3,3,7,7,8,8-Octafluoro-1,4,6,9-tetraoxaspiro[4.4]nonane](/img/structure/B14356386.png)
![2-{3-[(Butane-1-sulfonyl)amino]phenoxy}tetradecanoyl chloride](/img/structure/B14356394.png)


